2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15274513
InChI: InChI=1S/C17H20N2O2S/c1-11-6-5-7-12(2)16(11)21-10-15(20)19-17-18-13-8-3-4-9-14(13)22-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,19,20)
SMILES:
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol

2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC15274513

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide -

Specification

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
IUPAC Name 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H20N2O2S/c1-11-6-5-7-12(2)16(11)21-10-15(20)19-17-18-13-8-3-4-9-14(13)22-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,19,20)
Standard InChI Key KXBGVNGLBWLMJW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)CCCC3

Introduction

Structural Overview

The compound consists of two primary moieties:

  • 2,6-Dimethylphenoxy group: A substituted aromatic ether with methyl groups at positions 2 and 6.

  • N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: A benzothiazole derivative linked to an acetamide group.

Chemical Formula:

C₁₅H₁₈N₂O₂S

Key Features:

  • The phenoxy group contributes to hydrophobicity and potential interactions with biological targets.

  • The benzothiazole ring is a heterocyclic system commonly associated with biological activity.

  • The acetamide linkage provides flexibility and potential for hydrogen bonding in molecular interactions.

Synthesis Pathway

The compound can be synthesized via a multi-step process involving:

  • Preparation of the benzothiazole derivative:

    • Starting from commercially available 2-aminobenzenethiol and reacting it with chloroacetic acid to form the tetrahydrobenzothiazole core.

  • Etherification:

    • Reacting 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form the phenoxyacetic acid intermediate.

  • Amide Bond Formation:

    • Coupling the phenoxyacetic acid derivative with the benzothiazole amine using coupling agents like carbodiimides (e.g., DCC or EDC) or via direct amidation under controlled conditions.

Reaction Scheme:

Step 1: C6H4(SH)(NH2)+ClCH2COOHTetrahydrobenzothiazole\text{Step 1: } \text{C}_6\text{H}_4(\text{SH})(\text{NH}_2) + \text{ClCH}_2\text{COOH} \rightarrow \text{Tetrahydrobenzothiazole}Step 2: C8H10OH+ClCH2COOHPhenoxyacetic Acid\text{Step 2: } \text{C}_8\text{H}_{10}\text{OH} + \text{ClCH}_2\text{COOH} \rightarrow \text{Phenoxyacetic Acid}Step 3: Tetrahydrobenzothiazole+Phenoxyacetic AcidFinal Compound\text{Step 3: } \text{Tetrahydrobenzothiazole} + \text{Phenoxyacetic Acid} \rightarrow \text{Final Compound}

Characterization Techniques

To confirm the structure and purity of the compound, several analytical techniques are employed:

Spectroscopic Methods:

  • NMR Spectroscopy:

    • ¹H NMR: Identifies protons in methyl groups, aromatic rings, and amide hydrogens.

    • ¹³C NMR: Confirms carbon environments in aromatic rings and functional groups.

  • Infrared (IR) Spectroscopy:

    • Detects functional groups such as amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1100 cm⁻¹).

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

Chromatographic Techniques:

  • High-performance liquid chromatography (HPLC) ensures purity and separation from by-products.

Biological Activity:

Compounds containing benzothiazole derivatives are often studied for their pharmacological properties, including:

  • Antimicrobial Activity: Benzothiazoles exhibit activity against bacterial and fungal strains.

  • Anti-inflammatory Potential: Phenoxy derivatives may inhibit enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer Properties: Structural analogs have shown cytotoxic effects on cancer cell lines.

Molecular Docking Studies:

In silico studies can predict binding affinities to biological targets such as enzymes or receptors. The presence of hydrophobic and hydrogen-bonding groups suggests potential as a drug candidate.

Research Implications

Given its structural features, this compound warrants further investigation for:

  • Pharmacological Profiling: Screening against microbial strains or cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize biological activity.

  • Toxicological Assessment: Ensuring safety for therapeutic use.

While no specific studies on this compound were found in the provided sources, its structural similarity to other active compounds suggests significant research potential.

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